molecular formula C9H11BrFNO B1438681 3-Bromo-5-fluoro-2-propoxyaniline CAS No. 1096901-61-9

3-Bromo-5-fluoro-2-propoxyaniline

Cat. No.: B1438681
CAS No.: 1096901-61-9
M. Wt: 248.09 g/mol
InChI Key: QYGIEOABCRPTEL-UHFFFAOYSA-N
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Description

Chemical Structure: 3-Bromo-5-fluoro-2-propoxyaniline (C₉H₁₁BrFNO) is a halogenated aniline derivative featuring a bromine atom at position 3, a fluorine atom at position 5, and a propoxy group (-OCH₂CH₂CH₃) at position 2 on the aromatic ring. Molecular Weight: ~248.09 g/mol. Key Features:

  • Halogen Effects: Bromine and fluorine substituents enhance electronic effects (e.g., electron withdrawal) and influence reactivity in electrophilic substitution or coupling reactions.
  • Applications: Used as an intermediate in medicinal chemistry for drug discovery, particularly in designing kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

3-bromo-5-fluoro-2-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO/c1-2-3-13-9-7(10)4-6(11)5-8(9)12/h4-5H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGIEOABCRPTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-5-fluoro-2-propoxyaniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Another method involves the hydrogenation of 2-bromo-5-fluoronitrobenzene using methanol, W-4 Raney nickel, and a bromine inhibitor in a hydrogenation kettle. After the reaction, the solution is filtered, and the product is crystallized to obtain 2-bromo-5-fluoroaniline .

Industrial Production Methods

Industrial production methods for 3-Bromo-5-fluoro-2-propoxyaniline typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous and automatic production techniques to lower production costs and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-propoxyaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and nucleophiles.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

    Oxidation Reactions: Potassium permanganate and hydrogen peroxide are typical oxidizing agents.

    Reduction Reactions: Sodium borohydride and lithium aluminum hydride are common reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions may produce different aniline derivatives.

Scientific Research Applications

3-Bromo-5-fluoro-2-propoxyaniline has been used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of biological pathways and molecular interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-propoxyaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between 3-Bromo-5-fluoro-2-propoxyaniline and related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features/Applications Reference
3-Bromo-5-fluoro-2-propoxyaniline C₉H₁₁BrFNO Br (3), F (5), -OCH₂CH₂CH₃ (2) 248.09 High lipophilicity; versatile synthetic intermediate
3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline C₁₂H₁₄BrFNO Br (3), F (5), cyclobutylmethoxy (2) 304.15 Enhanced steric hindrance; potential for selective binding
5-Bromo-3-fluoro-2-isobutoxyaniline C₁₀H₁₃BrFNO Br (5), F (3), -OCH(CH₂CH₃)₂ (2) 273.12 Branched alkoxy group alters solubility/reactivity
5-Bromo-4-fluoro-2-methylaniline C₇H₇BrFN Br (5), F (4), -CH₃ (2) 218.04 Compact structure; simpler metabolic profile
2-Bromo-4-fluoro-5-methoxyaniline C₇H₇BrFNO Br (2), F (4), -OCH₃ (5) 234.04 Methoxy group improves electronic effects; antiviral applications

Impact of Substituents on Properties

Halogen Positioning :
  • Bromine at position 3 (meta to the amino group) enhances electrophilic substitution reactivity compared to bromine at position 5 (para) .
  • Fluorine at position 5 (ortho to propoxy) increases electron withdrawal, stabilizing intermediates in coupling reactions .
Alkoxy Group Variations :
  • Propoxy vs. Methoxy : The longer propoxy chain increases lipophilicity (clogP ~3.2) compared to methoxy (clogP ~2.1), favoring passive diffusion in biological membranes .
  • Linear vs. Branched Alkoxy : Propoxy (linear) offers less steric hindrance than isobutoxy, enabling better access to enzyme active sites .

Biological Activity

3-Bromo-5-fluoro-2-propoxyaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Bromo-5-fluoro-2-propoxyaniline features a unique combination of halogen (bromine and fluorine) and alkoxy (propoxy) functional groups attached to an aniline structure. Its molecular formula is C10_{10}H10_{10}BrFNO, with a molecular weight of approximately 248.09 g/mol. The presence of these substituents significantly influences its chemical reactivity and biological properties .

Antimicrobial Properties

Research indicates that 3-Bromo-5-fluoro-2-propoxyaniline exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth. The compound's mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways .

Table 1: Antimicrobial Activity of 3-Bromo-5-fluoro-2-propoxyaniline

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Pseudomonas aeruginosa128 µg/mLBactericidal

Anticancer Activities

Preliminary studies have suggested that 3-Bromo-5-fluoro-2-propoxyaniline may possess anticancer properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation .

Case Study: Inhibition of Cancer Cell Proliferation

In a study assessing the effects of 3-Bromo-5-fluoro-2-propoxyaniline on cancer cell lines, researchers observed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The compound induced apoptosis in cancer cells, as evidenced by increased levels of caspase activation .

The biological activity of 3-Bromo-5-fluoro-2-propoxyaniline is believed to be mediated through interactions with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling cascades that lead to cell growth or apoptosis.
  • Membrane Disruption : The presence of halogenated groups can compromise bacterial cell membranes, leading to increased permeability and cell death .

Synthesis Methods

The synthesis of 3-Bromo-5-fluoro-2-propoxyaniline typically involves several steps:

  • Bromination : Introduction of the bromine atom at the para position on an aniline derivative.
  • Fluorination : Incorporation of the fluorine atom at the meta position using fluorinating agents.
  • Propoxylation : Addition of the propoxy group through alkylation reactions.

These synthetic routes are crucial for developing derivatives with enhanced biological activity or altered physical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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